2-(Phenoxymethyl)pyrrolidine
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Overview
Description
2-(Phenoxymethyl)pyrrolidine is a compound with the molecular formula C11H15NO . It has a molecular weight of 177.25 and is typically stored at room temperature . The compound is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle .
Molecular Structure Analysis
The molecular structure of this compound includes a five-membered pyrrolidine ring and a phenoxymethyl group . The compound contains a total of 29 bonds, including 14 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), 1 ether (aromatic), and 1 Pyrrolidine .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the literature, pyrrolidine derivatives are known to be involved in a variety of chemical reactions. These include reactions with primary amines and diols , and reactions with alkyl nitrene precursors .Scientific Research Applications
Synthesis of Polysubstituted Pyrrolines
2-(Phenoxymethyl)pyrrolidine and its isomers have been synthesized through a sequential one-pot coupling of propargylamine, vinyl sulfone (or nitroalkene), and a phenolic derivative, using Cu-catalyzed cycloaddition and Pd-catalyzed allylic substitution reactions (Clique, Vassiliou, Monteiro, & Balme, 2002).
Nootropic Effects
Pyrrolidine derivatives including this compound analogs have been studied for their nootropic effects. These derivatives facilitated learning processes and improved memory in rats, also inducing changes in brain neurotransmitter levels (Petkov et al., 1991).
Formation of Dibenzoxanthenes
This compound derivatives undergo ring opening in the presence of acid, leading to the formation of dibenzoxanthenes, diarylmethanes, and calixarenes (Gazizov et al., 2015).
Cyclization Reactions
This compound has been used in reactions with aldehydes, ketones, and imines, followed by Pd(O)-catalyzed cyclization to produce methylenetetrahydrofurans and pyrrolidines (Louw et al., 1988).
Antibacterial Activity
4-Pyrrolidin-3-cyanopyridine derivatives, synthesized using this compound, exhibited significant antibacterial activity against various bacteria (Bogdanowicz et al., 2013).
Structural and Spectroscopic Analysis
The structural and electronic properties of pyrrolidine derivatives, including this compound, have been thoroughly analyzed using various spectroscopic and computational methods (Ulaş, 2021).
Anti-Inflammatory Activities
Certain pyrrolidine derivatives have shown potential as anti-inflammatory and analgesic agents, with reduced ulcerogenic effects compared to standard drugs (Ikuta et al., 1987).
Safety and Hazards
2-(Phenoxymethyl)pyrrolidine should be handled in a well-ventilated place, with suitable protective clothing to avoid contact with skin and eyes . It should not be ingested or inhaled, and any dust or aerosols should be avoided . The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation .
Future Directions
Pyrrolidine derivatives, including 2-(Phenoxymethyl)pyrrolidine, are of interest in the field of drug discovery due to their potential biological activity . They are often used as scaffolds for the development of new biologically active compounds . Future research may focus on further exploring the biological activity of these compounds and developing new synthetic methods for their production .
Mechanism of Action
Target of Action
It’s known that pyrrolidine derivatives can interact with various biological targets . More research is needed to identify the specific targets of 2-(Phenoxymethyl)pyrrolidine.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Pyrrolidine derivatives are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . The specific interactions of this compound with its targets and the resulting changes are subjects for future research.
Biochemical Pathways
Pyrrolidine derivatives are known to interact with various biochemical pathways, influencing a wide range of biological activities
Result of Action
As a pyrrolidine derivative, it may share some of the biological activities common to this class of compounds, such as antioxidant, anti-inflammatory, and neuropharmacological effects . .
Biochemical Analysis
Biochemical Properties
The nature of these interactions can vary widely, depending on the specific structure and functional groups present in the pyrrolidine derivative .
Cellular Effects
Pyrrolidine derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrrolidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 2-(Phenoxymethyl)pyrrolidine at different dosages in animal models have not been reported. It’s common for the effects of chemical compounds to vary with dosage, and high doses can sometimes lead to toxic or adverse effects .
Metabolic Pathways
Pyrrolidine derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .
Transport and Distribution
Chemical compounds can be transported and distributed within cells and tissues through various mechanisms, often involving transporters or binding proteins .
Subcellular Localization
The subcellular localization of a compound can have significant effects on its activity or function .
Properties
IUPAC Name |
2-(phenoxymethyl)pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-2-6-11(7-3-1)13-9-10-5-4-8-12-10/h1-3,6-7,10,12H,4-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVINTVJDIQIIGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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